Patent

US04138554

Procedure details

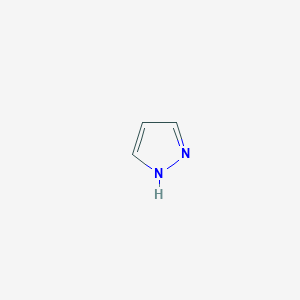

Thus, with respect to said acid III to be used to couple with compound II, functional equivalents include the corresponding acid anhydrides, including mixed anhydrides and particularly the mixed anhydrides prepared from stronger acids such as the lower aliphatic monoesters of carbonic acid, or alkyl and aryl sulfonic acids and of more hindered acids such as diphenylacetic acid. In addition, an acid azide or an active ester or thioester (e.g., with p-nitrophenyl, 2,4-dinitrophenol, thiophenol, thioacetic acid) may be used or the free acid itself may be coupled with compound II after first reacting said free acid with N,N'-dimethylchloroformiminium chloride [cf. Great Britain Pat. No. 1,008,170 and Novak and Weichet, Experientia XXI, 6, 360 (1965)] or by the use of enzymes or of an N,N'-carbonyldiimidazole or an N,N'-carbonylditriazole (cf. South African patent specification No. 63/2684) or a carbodiimide reagent [especially N,N'-dicyclohexylcarbodiimide, N,N'-diisopropylcarbodiimide or N-cyclohexyl-N'-(2-morpholinoethyl)carbodiimide; cf. Sheehan and Hess, J. Amer. Chem. Soc., 77, 1967 (1955)], or of alkylylamine reagent [cf. R. Buijle and H. G. Viehe, Angew. Chem. International Edition 3, 582, (1964)] or of an isoxazolium salt reagent [cf. R. B. Woodward, R. A. Olofson and H. Mayer, J. Amer. Chem. Soc. 83, 1010 (1961)], or of a ketenimine reagent [cf. C. L. Stevens and M. E. Munk, J. Amer. Chem. Soc., 80, 4065 (1958)] or of hexachlorocyclotriphosphatriazine or hexabromocyclotriphosphatriazine (U.S. Pat. No. 3,651,050) or of diphenylphosphoryl azide [DPPA; J. Amer. Chem. Soc., 94, 6203-6205 (1972) ] or of diethylphosphoryl cyanide [DEPC; Tetrahedron Letters No. 18, pp. 1595-1598 (1973)] or of diphenyl phosphite [Tetrahedron Letters No. 49, pp. 5047-5050 (1972)]. Another equivalent of the acid chloride is a corresponding azolide, i.e., an amide of the corresponding acid whose amide nitrogen is a member of a quasiaromatic five membered ring obtaining at least two nitrogen atoms, i.e., imidazole, pyrazole, the triazoles, benzimidazole, benzotriazole and their substituted derivatives. As an example of the general method for the preparation of an azolide, N,N'-carbonyldiimidazole is reacted with a carboxylic acid in equimolar proportions at room temperature in tetrahydrofuran, chloroform, dimethylformamide or a similar inert solvent to form the carboxylic acid imidazolide in practically quantitative yield with liberation of carbon dioxide and one mole of imidazole. Dicarboxylic acids yield diimidazolide. The by-product, imidazole, precipitates and may be separated and the imidazolide isolated, but this is not essential. The methods for carrying out these reactions to produce a cephalosporin and the methods used to isolate the cephalosporin so produced are well known in the art.

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

thioester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

compound II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

N,N'-dimethylchloroformiminium chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

XXI

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

N,N'-carbonyldiimidazole

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

N,N'-carbonylditriazole

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

acid III

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fourteen

Name

isoxazolium

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Fifteen

[Compound]

Name

ketenimine

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 16

Name

diethylphosphoryl cyanide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 18

Name

DEPC

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 19

[Compound]

Name

acid chloride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 21

[Compound]

Name

compound II

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 22

Name

azolide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 23

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 24

[Compound]

Name

amide nitrogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 25

[Compound]

Name

acid anhydrides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 26

[Compound]

Name

anhydrides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 27

[Compound]

Name

anhydrides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 28

[Compound]

Name

aliphatic monoesters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step 28

Identifiers

|

REACTION_CXSMILES

|

C(=O)(O)O.[C:5]1([CH:11]([C:15]2[CH:20]=CC=CC=2)C(O)=O)C=CC=C[CH:6]=1.[N-:21]=[N+:22]=[N-].[NH:24]=[C:25]=[NH:26].C1(N=C=NC2CCCCC2)CCCCC1.C(N=C=NC(C)C)(C)C.C1(N=C=NCCN2CCOCC2)CCCCC1.O1C=CC=[NH+]1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.C(P(C#N)(CC)=O)C.P([O-])(OC1C=CC=CC=1)OC1C=CC=CC=1.N1C=CC=[C-]1>>[NH:24]1[CH:15]=[CH:20][N:26]=[CH:25]1.[NH:21]1[CH:11]=[CH:5][CH:6]=[N:22]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C(C(=O)O)C1=CC=CC=C1

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=[N+]=[N-]

|

Step Three

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

thioester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

compound II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

N,N'-dimethylchloroformiminium chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

XXI

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

N,N'-carbonyldiimidazole

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

N,N'-carbonylditriazole

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N=C=N

|

Step Eleven

[Compound]

|

Name

|

acid III

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)N=C=NC1CCCCC1

|

Step Thirteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N=C=NC(C)C

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCCC1)N=C=NCCN1CCOCC1

|

Step Fifteen

|

Name

|

isoxazolium

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1[NH+]=CC=C1

|

Step 16

[Compound]

|

Name

|

ketenimine

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 17

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]

|

Step 18

|

Name

|

diethylphosphoryl cyanide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)P(=O)(CC)C#N

|

Step 19

|

Name

|

DEPC

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)P(=O)(CC)C#N

|

Step 20

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(OC1=CC=CC=C1)(OC1=CC=CC=C1)[O-]

|

Step 21

[Compound]

|

Name

|

acid chloride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 22

[Compound]

|

Name

|

compound II

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 23

|

Name

|

azolide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1[C-]=CC=C1

|

Step 24

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 25

[Compound]

|

Name

|

amide nitrogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 26

[Compound]

|

Name

|

acid anhydrides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 27

[Compound]

|

Name

|

anhydrides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step 28

[Compound]

|

Name

|

anhydrides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

aliphatic monoesters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(O)(O)=O

|

[Compound]

|

Name

|

alkyl and aryl sulfonic acids

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |